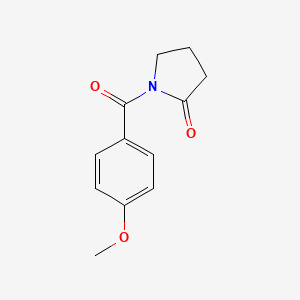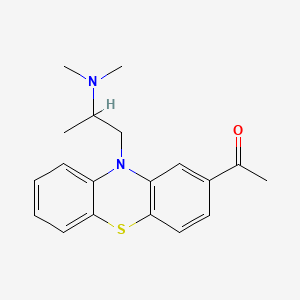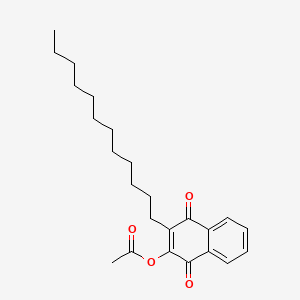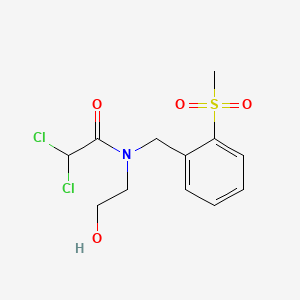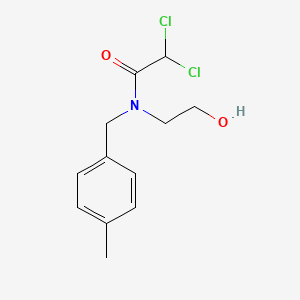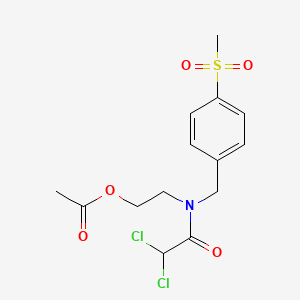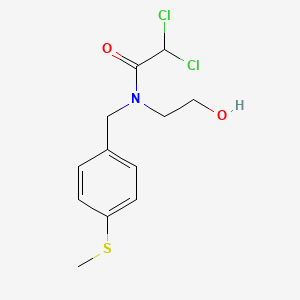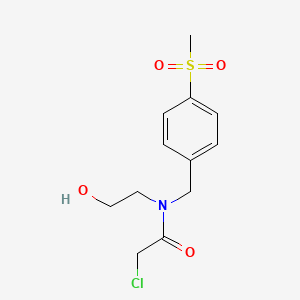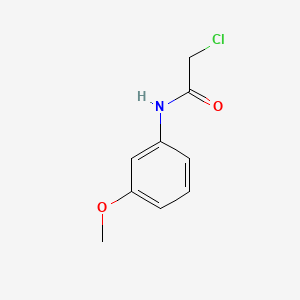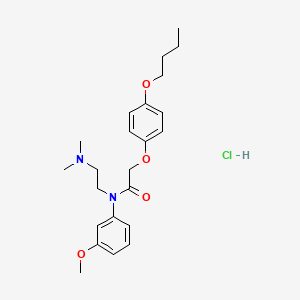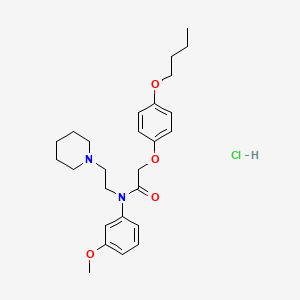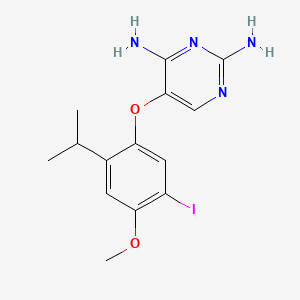
AF-353
概要
説明
作用機序
生化学分析
Biochemical Properties
AF-353 is a potent antagonist of P2X3 homotrimers and P2X2/3 heterotrimers with a pIC50 range of 7.3 - 8.5 . The compound does not affect other P2X family members at 300-fold excess concentrations . It inhibits calcium flux in CHO-K1 cells expressing the rat P2X3 receptor and in 1321N1 cells expressing the human P2X3 and P2X2/3 receptors .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits activation by ATP in a non-competitive fashion This suggests that this compound may influence cell function by modulating ATP-dependent cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with P2X3 and P2X2/3 receptors. It acts as a noncompetitive antagonist, inhibiting the activation of these receptors by ATP
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, it has been reported that this compound significantly reversed pain behavior in a rat model of bone cancer pain . This suggests that the effects of this compound may vary with different dosages, and that high doses could potentially have adverse effects.
準備方法
AF-353の調製には、高純度と生物活性を達成するように設計された合成経路と反応条件が含まれます。この化合物は、さまざまな試薬と触媒を使用する一連の化学反応によって合成されます。 工業的生産方法は、コスト効率とスケーラビリティを確保しながら、化合物の収率と純度を最適化することに重点を置いています .
化学反応の分析
AF-353は、酸化、還元、置換など、いくつかの種類の化学反応を起こします。これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、さまざまな溶媒が含まれます。 これらの反応から生成される主な生成物は、最終的な化合物を得るためにさらに処理される中間体です .
科学研究への応用
This compoundは、化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。 化学では、動物モデルにおけるP2Xチャネルを研究するためのツール化合物として使用されます . 生物学では、さまざまな生理学的プロセスにおけるP2X3およびP2X2/3受容体の役割を調査するために使用されます . 医学では、this compoundは、疼痛関連障害の治療のための潜在的な治療薬として研究されています . 産業では、新しい薬剤と治療薬の開発に使用されています .
科学的研究の応用
AF-353 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound for studying P2X channels in animal models . In biology, it is used to investigate the role of P2X3 and P2X2/3 receptors in various physiological processes . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of pain-related disorders . In industry, it is used in the development of new drugs and therapeutic agents .
類似化合物との比較
特性
IUPAC Name |
5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN4O2/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16/h4-7H,1-3H3,(H4,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATPYXMXFBBKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580447 | |
| Record name | 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865305-30-2 | |
| Record name | 5-[5-Iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865305-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
